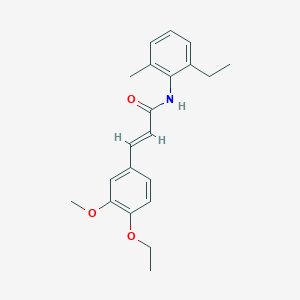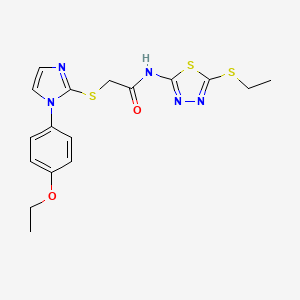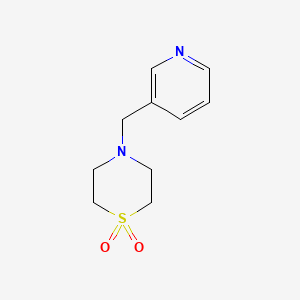
4-(Pyridin-3-ylmethyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a related compound, “Thiomorpholine 1,1-dioxide”, is given by the Inchi Code:1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 . This suggests that it is a cyclic compound containing nitrogen, oxygen, and sulfur atoms. Physical and Chemical Properties Analysis
For the related compound “Thiomorpholine 1,1-dioxide”, it is a solid at room temperature and should be stored in a dark place, in an inert atmosphere . Its molecular weight is 135.19 .Aplicaciones Científicas De Investigación
Novel Building Blocks in Medicinal Chemistry
"4-(Pyridin-3-ylmethyl)thiomorpholine 1,1-dioxide" and its analogues serve as vital components in the synthesis of novel compounds with potential biological activities. Studies by Walker and Rogier (2013) have demonstrated that thiomorpholine and its 1,1-dioxide variants are crucial building blocks in medicinal chemistry, with several analogues entering human clinical trials. Their research introduced novel bicyclic thiomorpholine derivatives prepared from inexpensive materials, showcasing these compounds' significance in developing new therapeutic agents (Walker & Rogier, 2013).
Synthesis and Structural Analysis
A detailed synthesis method leading to pyridine and tetrahydroquinoline derivatives has been described by Yehia, Polborn, and Müller (2002), highlighting the versatility of pyridine derivatives, including "this compound," in synthesizing complex organic structures. This research underscores the compound's role in creating cyclic structures with significant pharmacological potential (Yehia, Polborn, & Müller, 2002).
Antimicrobial Activity
The antimicrobial activity of derivatives containing the "this compound" structure has been explored, indicating these compounds' potential in developing new antimicrobial agents. Research by Kardile and Kalyane (2010) focuses on synthesizing thiomorpholine derivatives, demonstrating their efficacy against various microbial strains, which could lead to the development of new antimicrobial drugs (Kardile & Kalyane, 2010).
Green Chemistry Applications
The application of "this compound" in green chemistry has been highlighted through the development of boric acid/glycerol as an efficient catalyst for its synthesis. This approach by Halimehjani et al. (2013) emphasizes the importance of environmentally friendly methods in synthesizing complex organic molecules, offering a green and efficient route to produce thiomorpholine 1,1-dioxides with good yields (Halimehjani et al., 2013).
Safety and Hazards
The related compound “Thiomorpholine 1,1-dioxide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)6-4-12(5-7-15)9-10-2-1-3-11-8-10/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFLZSKGWYIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)
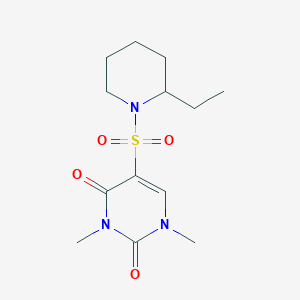
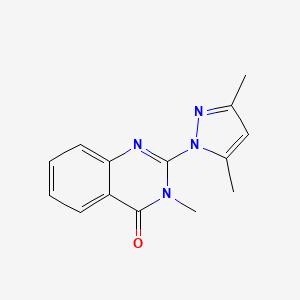
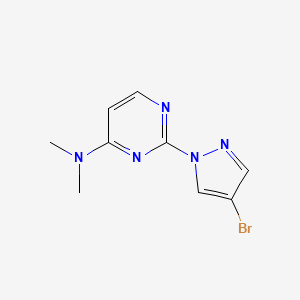
![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)

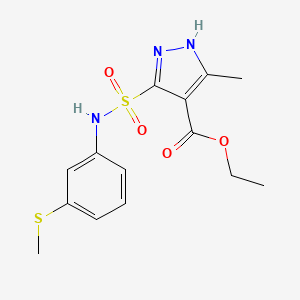
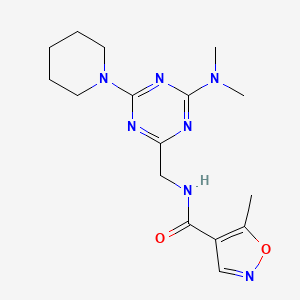
![2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2600887.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide](/img/structure/B2600890.png)
